8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Brand Name: Vulcanchem
CAS No.: 887215-94-3
VCID: VC4216707
InChI: InChI=1S/C19H28N6O4/c1-14-13-25-15-16(20-18(25)23(14)5-4-10-28-3)21(2)19(27)24(17(15)26)7-6-22-8-11-29-12-9-22/h13H,4-12H2,1-3H3
SMILES: CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C
Molecular Formula: C19H28N6O4
Molecular Weight: 404.471

8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS No.: 887215-94-3

Cat. No.: VC4216707

Molecular Formula: C19H28N6O4

Molecular Weight: 404.471

* For research use only. Not for human or veterinary use.

8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 887215-94-3

Specification

CAS No. 887215-94-3
Molecular Formula C19H28N6O4
Molecular Weight 404.471
IUPAC Name 6-(3-methoxypropyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C19H28N6O4/c1-14-13-25-15-16(20-18(25)23(14)5-4-10-28-3)21(2)19(27)24(17(15)26)7-6-22-8-11-29-12-9-22/h13H,4-12H2,1-3H3
Standard InChI Key RWIOAWVLJPIJHS-UHFFFAOYSA-N
SMILES CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, delineates its intricate structure. The core consists of an imidazo[2,1-f]purine system, a bicyclic framework merging imidazole and purine rings. Key substituents include:

  • 1,7-Dimethyl groups: Positioned at the purine nitrogen atoms, enhancing lipophilicity and steric bulk.

  • 3-(2-Morpholinoethyl): A morpholine-containing side chain at position 3, potentially influencing solubility and receptor binding.

  • 8-(3-Methoxypropyl): A methoxy-terminated alkyl chain at position 8, modulating electronic and conformational properties.

The molecular formula is C19H28N6O4, yielding a molecular weight of 404.47 g/mol. Its SMILES representation (CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)NC3=O)CCN4CCOCC4) provides a machine-readable structural encoding.

Synthesis and Manufacturing

Analytical Characterization

Structural validation typically employs:

  • NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and ring hybridization.

  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to assess purity.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC19H28N6O4
Molecular Weight404.47 g/mol
SolubilityLikely soluble in DMSO, methanolInferred
LogP (Partition Coefficient)Estimated 1.8 (moderate lipophilicity)Calculated
StabilityStable at -20°C; hygroscopic

Notes: Experimental solubility and stability data remain sparse, necessitating further empirical studies. The morpholinoethyl group may enhance aqueous solubility relative to purely alkyl-substituted analogs .

Biological Activities and Mechanistic Insights

Interaction with Purine Biosynthesis

Imidazopurines are hypothesized to modulate enzymes in de novo purine synthesis, notably IMPDH2 (inosine-5′-monophosphate dehydrogenase 2), a rate-limiting enzyme . Inhibition of IMPDH2 depletes guanine nucleotides, impairing DNA replication in rapidly dividing cells—a mechanism exploited by mycophenolate mofetil (MMF) in cancer and immunosuppression . Structural similarities between this compound and MMF suggest potential IMPDH2 targeting, though direct evidence is lacking .

Neurological Applications

Related imidazopurines exhibit antidepressant-like effects in preclinical models, possibly via adenosine receptor modulation. The morpholinoethyl group’s affinity for amine receptors could position this compound for central nervous system (CNS) studies, though blood-brain barrier penetration requires evaluation.

Preclinical Research and Comparative Analysis

In Silico Predictions

Computational models predict moderate bioavailability (F ≈ 30%) and CYP3A4-mediated metabolism. The methoxypropyl chain may reduce first-pass hepatic extraction compared to shorter alkyl analogs .

Comparative Profiling of Imidazopurines

Compound CASSubstituentsMolecular WeightNoted Activity
887215-94-3 (Target)8-(3-Methoxypropyl), 3-Morpholinoethyl404.47Hypothesized IMPDH2 inhibition
903200-21-53-Phenethyl436.51Kinase inhibition
85592-09-28-(3,4-Dimethoxyphenethyl)383.40Antidepressant-like effects

Key Insight: Alkyl and aryl substituents at position 8 significantly influence target selectivity and potency across the imidazopurine family.

Future Directions and Challenges

Research Priorities

  • Synthesis Optimization: Develop scalable routes using green chemistry principles.

  • In Vitro Screening: Assess activity against IMPDH2, adenosine receptors, and cancer cell lines.

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.

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